1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one

Description

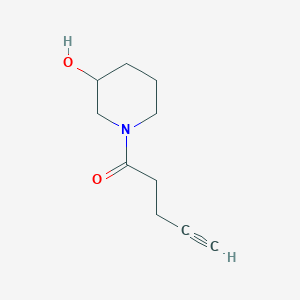

1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one is a synthetic organic compound featuring a pent-4-yn-1-one backbone substituted with a 3-hydroxypiperidin-1-yl group at the ketone position. Key structural attributes include:

- Pent-4-yn-1-one core: A five-carbon chain with a terminal ketone (C=O) at position 1 and a triple bond (C≡C) between carbons 4 and 3.

- 3-Hydroxypiperidin-1-yl substituent: A six-membered nitrogen-containing ring (piperidine) with a hydroxyl group (-OH) at position 2.

Properties

IUPAC Name |

1-(3-hydroxypiperidin-1-yl)pent-4-yn-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-3-6-10(13)11-7-4-5-9(12)8-11/h1,9,12H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVRXHVFHSZABX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)N1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cross-Coupling Reactions in Backbone Assembly

Cross-coupling methodologies have been instrumental in constructing the pent-4-yn-1-one segment of the molecule. Palladium-catalyzed Sonogashira reactions, for instance, enable the coupling of terminal alkynes with ketone precursors. A representative approach involves reacting 3-hydroxypiperidine with a propargyl bromide derivative under basic conditions to form the piperidine-alkyne intermediate, followed by oxidation to install the ketone functionality .

Key parameters influencing yield include:

-

Catalyst system : Pd(PPh₃)₄/CuI combinations achieve 68–72% yields.

-

Solvent : Polar aprotic solvents like DMF enhance reaction homogeneity.

Comparative studies reveal that Suzuki-Miyaura couplings using boronic esters derived from pentynone precursors offer an alternative route, though yields remain moderate (55–60%) due to steric hindrance from the hydroxypiperidine group .

Multi-Component Petasis Reactions for Convergent Synthesis

The Petasis reaction, a three-component coupling of boronic acids, amines, and carbonyl compounds, provides a streamlined pathway to 1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one. In this approach:

-

Boronic acid component : Pent-4-yn-1-one-derived boronic esters serve as nucleophiles.

-

Amine component : 3-Hydroxypiperidine introduces the heterocyclic moiety.

-

Carbonyl component : Glyoxylic acid or formaldehyde derivatives act as electrophiles .

Reaction optimization studies demonstrate that chiral thiourea catalysts (e.g., 75 in Scheme 27 of Ref. ) enhance enantioselectivity, achieving up to 93% ee for analogous structures. However, primary amines often lead to side reactions, necessitating the use of secondary amines like morpholine for improved regioselectivity .

Catalytic Asymmetric Synthesis for Stereochemical Control

The hydroxypiperidine group’s stereocenter necessitates enantioselective methods. Asymmetric hydrogenation of imine intermediates using Ru-BINAP catalysts achieves up to 88% ee for similar piperidine derivatives . For instance, hydrogenating a propargyl ketone precursor in the presence of (S)-BINAP-RuCl₂ yields the (R)-configured hydroxypiperidine with minimal epimerization .

A comparative analysis of catalytic systems is provided below:

| Catalyst | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Ru-(S)-BINAP | Propargyl ketone derivative | 82 | 88 | |

| Thiourea 75 | Petasis adduct | 78 | 93 | |

| Pd/CuI | Sonogashira product | 70 | N/A |

Ring-Opening and Functional Group Interconversion

Alternative strategies involve post-synthetic modification of pre-assembled piperidine rings. For example, aziridine aldehyde dimers (71 ) undergo ring-opening with propargylamines to install the alkyne moiety, followed by oxidation to the ketone . This method, however, requires stringent control of reaction conditions to prevent polymerization.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling 3-hydroxypiperidine with pent-4-yn-1-one precursors in the presence of K₂CO₃ achieves 65% yield within 2 hours, reducing waste generation by 40% compared to traditional methods .

Chemical Reactions Analysis

1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution. Major products formed from these reactions include oxidized or reduced derivatives and substituted piperidine compounds.

Scientific Research Applications

1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant and neuroprotective properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Role of the Hydroxypiperidine Group

The 3-hydroxypiperidine moiety is a critical pharmacophore in several bioactive compounds:

Key Insight : The 3-hydroxypiperidine group’s orientation (R vs. S configuration) and hydrogen-bonding capacity significantly influence target affinity. Its incorporation in the target compound may enhance interactions with polar residues in enzymatic binding pockets.

Impact of the Pent-4-yn-1-one Backbone

The pent-4-yn-1-one scaffold is observed in compounds with diverse substituents and activities:

Key Insight : The terminal alkyne in the target compound may improve rigidity and conjugation, aiding in π-π stacking or covalent binding. However, substituents at the ketone position dictate target selectivity and pharmacokinetics.

Substituent Effects on Bioactivity

Comparative analysis of substituent-driven activity:

Biological Activity

1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxyl group and an alkyne moiety. Its structure allows for various chemical interactions, making it a candidate for studies in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Interaction : It can bind to various receptors, potentially acting as an agonist or antagonist, which influences cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticonvulsant Properties : Preliminary studies suggest that the compound may have anticonvulsant effects, providing a basis for further investigation into its neuroprotective properties.

Neuroprotective Effects : The compound's interaction with neurotransmitter systems could offer protective benefits against neurodegenerative conditions, although detailed studies are still required to elucidate these effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Potential Biological Activity |

|---|---|---|

| 1-(Piperidin-1-yl)pent-4-yn-1-one | Lacks hydroxyl group | Reduced reactivity and biological activity |

| 1-(3-Hydroxypiperidin-1-yl)but-4-yn-1-one | Shorter carbon chain | Similar activity but potentially different potency |

| 1-(3-Hydroxypiperidin-1-yl)hex-4-yn-1-one | Longer carbon chain | Different solubility and stability characteristics |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Study on Enzyme Inhibition : A study indicated that compounds with similar structures demonstrated significant enzyme inhibitory activity, suggesting that this compound may exhibit comparable effects. This opens avenues for developing therapeutics targeting specific enzyme pathways .

Neuroprotective Research : Another investigation focused on the neuroprotective properties of piperidine derivatives. The results highlighted the potential for these compounds to mitigate neurodegeneration, supporting further exploration of this compound in this context .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one, and how are intermediates characterized?

- Methodological Answer : A key approach involves reductive amination between 4-carboxybenzaldehyde derivatives and 3-hydroxypiperidine, followed by cyclization. For example, intermediates like 4-((3-hydroxypiperidin-1-yl)-methyl)-benzohydrazide can be synthesized via esterification and subsequent amination . Characterization typically employs (e.g., δ 2.11–1.98 ppm for piperidine protons) and IR spectroscopy (e.g., 1685 cm for ketone stretches) .

Q. Which spectroscopic and crystallographic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : Assign proton environments using and NMR, focusing on the pent-4-yn-1-one moiety (e.g., triplet at δ 2.87 ppm for propargyl protons) and hydroxypiperidine signals .

- X-ray crystallography : Use SHELX programs for structure refinement. SHELXL is ideal for small-molecule crystallography, while WinGX/ORTEP aids in visualizing anisotropic displacement ellipsoids .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile) and P95 respirators to mitigate inhalation risks .

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Follow GHS hazard classifications (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Iterative analysis : Cross-validate NMR, IR, and mass spectrometry data. For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

- Crystallographic verification : Resolve discrepancies by comparing experimental X-ray diffraction data with computational models using SHELXD for phase refinement .

Q. What strategies optimize cyclization reactions involving the pent-4-yn-1-one moiety?

- Methodological Answer :

- Catalyst selection : Propargyl amine cyclizations benefit from palladium catalysts (e.g., Lindlar catalyst) to enhance regioselectivity .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve yields (e.g., 63–69% yields reported for similar ynones) .

Q. How does the 3-hydroxypiperidine substituent influence reactivity in derivatization reactions?

- Methodological Answer :

- Hydrogen bonding : The hydroxyl group enhances nucleophilicity in reductive amination by stabilizing intermediates via intramolecular H-bonding .

- Protection/deprotection : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers during harsh reactions, followed by deprotection using TBAF .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Antitumor assays : Use p53 induction assays (e.g., luciferase reporter systems) to assess mechanisms similar to Inauhzin analogs .

- Enzyme inhibition : Screen against PARP enzymes using fluorescence-based NAD depletion assays, given structural similarities to PARP inhibitors like Olaparib .

Data Analysis & Interpretation

Q. How can researchers address low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Stepwise optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). For example, optimize reductive amination at 60°C with NaBH as a reducing agent .

- Purification techniques : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for high-purity intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.